molecular formula C16H22BrNO3 B13505373 tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate

tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate

Cat. No.: B13505373
M. Wt: 356.25 g/mol
InChI Key: WQSBNGPYNJFKFH-UHFFFAOYSA-N
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Description

tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromophenyl group, and an oxan-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(4-bromophenyl)oxan-4-yl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or amines can be formed.

    Oxidation Products: Oxides or other oxidized derivatives.

    Reduction Products: Amines or other reduced derivatives.

Scientific Research Applications

Chemistry: tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its carbamate group can be modified to enhance the pharmacological properties of drug candidates.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activities. The bromophenyl group can enhance the binding affinity of the compound to its targets, while the oxan-4-yl group can influence the compound’s solubility and stability.

Comparison with Similar Compounds

    tert-butyl N-(4-bromophenyl)carbamate: Similar structure but lacks the oxan-4-yl group.

    tert-butyl N-(4-bromophenyl)-N-methylcarbamate: Contains an additional methyl group on the nitrogen atom.

    tert-butyl (4-bromobutyl)carbamate: Contains a butyl group instead of the oxan-4-yl group.

Uniqueness: tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate is unique due to the presence of the oxan-4-yl group, which can impart distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and stability, making it suitable for specific applications that similar compounds may not be able to fulfill.

Biological Activity

Tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate is a carbamate derivative notable for its structural features, including a tert-butyl group and a bromophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with cytochrome P450 enzymes, which are crucial for drug metabolism.

  • Chemical Formula : C13H18BrNO2
  • Molecular Weight : 272.14 g/mol
  • Melting Point : 104 °C to 108 °C
  • Appearance : White to light yellow solid

Cytochrome P450 Inhibition

Research indicates that this compound acts as an inhibitor of several cytochrome P450 enzymes, specifically:

  • CYP1A2
  • CYP2C19
  • CYP2C9

These enzymes play a significant role in the metabolism of various pharmaceuticals, suggesting that this compound could influence drug-drug interactions and pharmacokinetics in clinical settings.

The mechanism of action involves the compound's ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to modifications that alter enzyme activity, impacting various biochemical pathways. Such properties make it a valuable tool for studying cellular processes and enzyme interactions.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Characteristics
Tert-butyl N-(piperidin-4-ylmethyl)carbamateContains a piperidine groupPotentially different pharmacological properties due to piperidine ring
Tert-butyl N-(3-methylpiperidin-3-yl)carbamateFeatures a methyl-substituted piperidineMay exhibit altered biological activity compared to non-substituted variants
Tert-butyl (4-chlorophenyl)carbamateChlorine instead of bromineDifferences in reactivity and biological activity due to halogen substitution

The unique bromophenyl substitution in this compound is hypothesized to enhance its biological activity compared to similar compounds.

Case Studies and Research Findings

Several studies have evaluated the pharmacological potential of this compound:

  • Drug Interaction Studies : The inhibition of cytochrome P450 enzymes by this compound has been linked to altered drug metabolism profiles. This could have significant implications for patients on multiple medications, highlighting the need for careful monitoring when co-administered with other drugs metabolized by these enzymes.
  • Synthesis and Yield : The synthesis of this compound typically involves reactions with di-tert-butyl dicarbonate and specific amines under controlled conditions, yielding high purity products suitable for biological assays .
  • Enzyme Interaction Studies : Investigations into the interaction profiles of this compound reveal its potential as a modulator of enzyme activity, providing insights into its role in drug formulation and metabolic studies. Its ability to penetrate biological membranes further supports its candidacy for pharmacological applications.

Properties

Molecular Formula

C16H22BrNO3

Molecular Weight

356.25 g/mol

IUPAC Name

tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate

InChI

InChI=1S/C16H22BrNO3/c1-15(2,3)21-14(19)18-16(8-10-20-11-9-16)12-4-6-13(17)7-5-12/h4-7H,8-11H2,1-3H3,(H,18,19)

InChI Key

WQSBNGPYNJFKFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)C2=CC=C(C=C2)Br

Origin of Product

United States

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